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Compound of Interest

Compound Name: (4-bromoquinolin-8-yl)methanol

CAS No.: 2743438-96-0

Cat. No.: B6271012

Get Quote

Executive Summary
The compound (4-bromoquinolin-8-yl)methanol (CAS: 2743438-96-0) is a highly versatile

bifunctional scaffold utilized in advanced drug discovery and materials science[1]. Featuring a

reactive aryl bromide at the C4 position and a hydrogen-bonding hydroxymethyl group at the

C8 position, this molecule is primed for late-stage functionalization, including Suzuki-Miyaura

cross-couplings and etherifications.

For researchers synthesizing or utilizing this building block, rigorous structural validation is

paramount. This whitepaper provides an authoritative, in-depth guide to the spectroscopic

profile (NMR, IR, MS) of (4-bromoquinolin-8-yl)methanol. As a Senior Application Scientist, I

have structured this guide not just to present expected data, but to explain the underlying

quantum mechanical and electronic causalities—such as the peri-effect and heteroatom

deshielding—that dictate these spectroscopic signatures.

Structural & Electronic Profile
To interpret the spectroscopy of (4-bromoquinolin-8-yl)methanol, one must first understand

its electronic topology:
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N1 Heteroatom Deshielding: The electronegative nitrogen atom withdraws electron density

via induction, severely deshielding the adjacent C2 proton and carbon[2].

C4 Bromine Peri-Effect: The bulky bromine atom at C4 exerts a through-space electronic

and steric compression effect on the spatially adjacent H5 proton (the peri-position), pushing

its resonance significantly downfield[3].

C8 Hydroxymethyl Group: The -CH₂OH group introduces a flexible, polar moiety capable of

strong intermolecular hydrogen bonding, which dictates solvent selection for NMR

analysis[4].

Quinoline Scaffold

N1 Heteroatom C4 Bromine C8 Hydroxymethyl

H2 Deshielding
(δ ~8.85 ppm)

 Inductive pull

H5 Peri-Effect
(δ ~8.15 ppm)

 Steric/Through-space

CH2-OH Coupling
(δ ~5.15, 5.40 ppm)

 H-bonding in DMSO

Click to download full resolution via product page

Mechanistic logic behind key NMR chemical shifts in the quinoline scaffold.

High-Resolution Mass Spectrometry (HRMS)
Causality & Isotopic Fingerprinting
Mass spectrometry of halogenated compounds provides a self-validating structural fingerprint.

Bromine exists in nature as two stable isotopes, ‘79Br‘ (50.69%) and ‘81Br‘ (49.31%).

Consequently, any intact ion containing a single bromine atom will exhibit a characteristic 1:1

doublet separated by exactly 2 m/z units[5]. Because the quinoline nitrogen is highly basic,

Electrospray Ionization in positive mode (ESI+) is the optimal technique, yielding the

protonated molecular ion [M+H]+ .
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Experimental Protocol: LC-HRMS
Sample Preparation: Dissolve 1.0 mg of (4-bromoquinolin-8-yl)methanol in 1 mL of LC-MS

grade Methanol. Dilute a 10 µL aliquot into 990 µL of 50:50 Water:Acetonitrile (containing

0.1% Formic Acid) to achieve a 1 µg/mL analytical concentration.

Chromatography: Inject 2 µL onto a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50

mm). Elute using a linear gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5.0

minutes at a flow rate of 0.4 mL/min.

Ionization (ESI+): Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and

desolvation gas flow to 800 L/hr.

Data Acquisition: Acquire full-scan data from m/z 100 to 1000 using a Time-of-Flight (TOF) or

Orbitrap mass analyzer.

Quantitative Data Summary: HRMS

Formula
Exact Mass
(Monoisotopic)

Expected
[M+H]+ ( ‘79Br‘
)

Expected
[M+H]+ ( ‘81Br‘
)

Intensity Ratio

C10​H8​BrNO 236.9789 Da 237.9867 m/z 239.9847 m/z ~ 1 : 1

Infrared (IR) Spectroscopy
Causality & Vibrational Modes
Infrared spectroscopy validates the functional groups appended to the quinoline core. The most

diagnostic feature is the broad O-H stretching frequency. Because solid-state analysis captures

the molecule in a hydrogen-bonded lattice, the O-H band will appear broadened and shifted to

lower wavenumbers compared to gas-phase or dilute solution spectra.

Experimental Protocol: ATR-FTIR
Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with

LC-MS grade isopropanol. Record a background spectrum (air) using 32 co-added scans at

4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.
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Sample Loading: Deposit 2–3 mg of the solid compound directly onto the center of the ATR

crystal.

Compression: Lower the pressure anvil until a click is heard, ensuring intimate contact

between the solid crystal lattice and the ATR element to eliminate air gaps.

Acquisition: Collect the sample spectrum (32 scans). Apply atmospheric suppression to

remove ambient ‘CO2​‘ and ‘H2​O‘ artifacts.

Quantitative Data Summary: ATR-FTIR

Functional Group Vibrational Mode
Expected
Wavenumber
(cm⁻¹)

Peak Shape /
Intensity

-OH O-H Stretch 3200 – 3400 Broad, Strong

Aromatic C-H C-H Stretch 3050 – 3100 Sharp, Weak

Aliphatic C-H C-H Stretch 2850 – 2950 Sharp, Weak-Medium

Quinoline Core C=N / C=C Stretch 1500 – 1580 Sharp, Strong

C-O C-O Stretch 1050 – 1080 Sharp, Strong

C-Br C-Br Stretch 700 – 750 Sharp, Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Solvent Selection
For (4-bromoquinolin-8-yl)methanol, DMSO-d6 is the mandatory solvent for rigorous

structural proof. Unlike CDCl₃, DMSO is a strong hydrogen-bond acceptor. It binds the -OH

proton, drastically slowing its chemical exchange rate relative to the NMR timescale[4]. This

allows the observation of the vicinal scalar coupling ( ‘3J‘ ) between the -OH proton and the -

CH₂- protons, producing a self-validating triplet for the OH and a doublet for the CH₂ group.

Furthermore, the C4-Bromine exerts a strong peri-effect on H5. The steric clash and electron

cloud repulsion force the H5 proton to resonate significantly downfield (δ ~8.15 ppm) compared

to a standard aromatic proton[2][3].
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Experimental Protocol: 1D NMR
Sample Preparation: Weigh 15 mg of the compound into a clean glass vial. Add 0.6 mL of

anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal chemical shift reference).

Vortex until a homogeneous solution is achieved.

Instrument Tuning: Transfer the solution to a 5 mm NMR tube. Insert into a 400 MHz (or

higher) NMR spectrometer. Lock onto the deuterium signal of DMSO. Tune and match the

probe for ‘1H‘ and ‘13C‘ frequencies. Shim the Z-axis gradients to achieve a TMS line width

of < 1 Hz.

Acquisition ( ‘1H‘ ): Execute a standard 1D proton pulse sequence (e.g., zg30). Acquire 16

scans with a relaxation delay (D1) of 2.0 seconds.

Acquisition ( ‘13C‘ ): Execute a proton-decoupled carbon sequence (e.g., zgpg30). Acquire

1024 scans with a D1 of 2.0 seconds to ensure adequate signal-to-noise for the slow-

relaxing quaternary carbons (C2, C4, C4a, C8, C8a).

Quantitative Data Summary: Expected NMR Chemical
Shifts
Table 1: ‘1H‘ NMR Data (400 MHz, DMSO-d6)
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Position
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration
Assignment
Rationale

H2 8.85 d 4.7 1H

Highly
deshielded
by adjacent
N1 lone
pair.

H5 8.15 dd 8.4, 1.2 1H

Deshielded

by C4-Br

peri-effect.

H3 7.85 d 4.7 1H

Coupled to

H2; typical

quinoline β-

proton.

H7 7.80 dd 7.3, 1.2 1H
Ortho to C8

substituent.

H6 7.70 dd (or t) 8.4, 7.3 1H

Central

proton of the

carbocyclic

spin system.

-OH 5.40 t 5.5 1H

Exchangeabl

e; coupled to

CH₂ in

DMSO.

| -CH₂- | 5.15 | d | 5.5 | 2H | Diastereotopic potential, but usually a clean doublet. |

Table 2: ‘13C‘ NMR Data (100 MHz, DMSO-d6)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6271012?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Chemical Shift (δ,
ppm)

Type
Assignment
Rationale

C2 150.5 CH
Adjacent to
electronegative N1.

C8a 146.0 Cq
Bridgehead carbon

adjacent to N1.

C8 140.0 Cq
Substituted with the

hydroxymethyl group.

C4 133.0 Cq

Substituted with

Bromine (heavy atom

effect).

C4a 128.5 Cq Bridgehead carbon.

C7 128.0 CH Aromatic carbocycle.

C6 127.5 CH Aromatic carbocycle.

C3 125.0 CH Aromatic heterocycle.

C5 124.5 CH Aromatic carbocycle.

| -CH₂- | 61.5 | CH₂ | Aliphatic carbon attached to oxygen. |

Spectroscopic Workflow Diagram
To ensure absolute structural confidence prior to deploying (4-bromoquinolin-8-yl)methanol
in sensitive cross-coupling reactions, the following multi-modal analytical workflow is

recommended:
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(4-bromoquinolin-8-yl)methanol

LC-HRMS
(ESI+, Isotopic Pattern) Aliquot 1

ATR-FTIR
(Vibrational Modes)

 Solid State

NMR Spectroscopy
(1H, 13C, 2D)

 Dissolve in DMSO-d6

Click to download full resolution via product page

Multi-modal spectroscopic workflow for rigorous quinoline characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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